

Tilpisertib Fosmecarbil: A Technical Overview of its Impact on TNF α Production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tilpisertib fosmecarbil tfa*

Cat. No.: *B15579698*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tilpisertib fosmecarbil (formerly GS-5290) is an investigational, orally administered small molecule that has demonstrated potent inhibition of Tumor Necrosis Factor-alpha (TNF α) production. This document provides a detailed technical guide on the mechanism of action, quantitative effects, and experimental methodologies related to the impact of tilpisertib fosmecarbil on TNF α synthesis. The primary mechanism of action is the inhibition of Tumor progression locus 2 (TPL2), a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) pathway, which is critical for the expression of several pro-inflammatory cytokines, including TNF α .

Mechanism of Action: TPL2 Inhibition

Tilpisertib (GS-4875), the active metabolite of the prodrug tilpisertib fosmecarbil, is a highly selective and potent inhibitor of TPL2 (also known as MAP3K8 or Cot). TPL2 is a crucial regulator of the ERK1/2 signaling pathway downstream of various pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and TNF α itself. By inhibiting TPL2, tilpisertib effectively blocks the phosphorylation cascade that leads to the activation of MEK and ERK, ultimately suppressing the transcription of pro-inflammatory genes, including TNF.[1][2][3] This targeted inhibition allows for the modulation of inflammatory responses central to various autoimmune and inflammatory diseases.[1][3]

Quantitative Data on TNF α Inhibition

Preclinical studies have quantified the inhibitory effect of tilpiseritib on TPL2 kinase activity and subsequent TNF α production. The following tables summarize the key in vitro efficacy data.

Target	Inhibitor	IC50 (nM)	Assay Type	Source
TPL2 (MAP3K8) Kinase	Tilpiseritib (GS-4875)	1.3	Kinase Assay	[1]

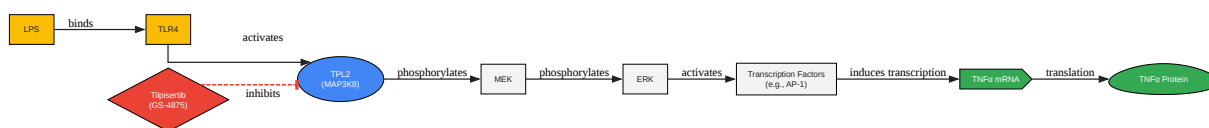
Table 1: In Vitro Kinase Inhibitory Activity of Tilpiseritib.

Cell Type	Stimulant	Inhibitor	EC50 (nM)	Endpoint	Source
Primary Human Monocytes	LPS	Tilpiseritib (GS-4875)	667 \pm 124	TNF α Production	[1]

Table 2: In Vitro Inhibition of TNF α Production by Tilpiseritib.

Signaling Pathway

The following diagram illustrates the signaling pathway leading to TNF α production and highlights the point of intervention for tilpiseritib.



[Click to download full resolution via product page](#)

Caption: TPL2-mediated signaling cascade leading to TNF α production and its inhibition by tilpisertib.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of tilpisertib's effect on TNF α production.

In Vitro TPL2 Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of tilpisertib (GS-4875) against TPL2 kinase.
- Methodology:
 - A KINOMEscan™ selectivity assay (ScanMAX, DiscoverX, San Diego, CA) was utilized. [\[1\]](#)
 - This competitive binding assay quantifies the ability of a compound to displace a proprietary ligand from the ATP-binding site of the kinase.
 - The amount of kinase captured on a solid support is measured, and the results are reported as a percentage of the DMSO control.
 - The IC₅₀ value is calculated from a dose-response curve of the inhibitor.

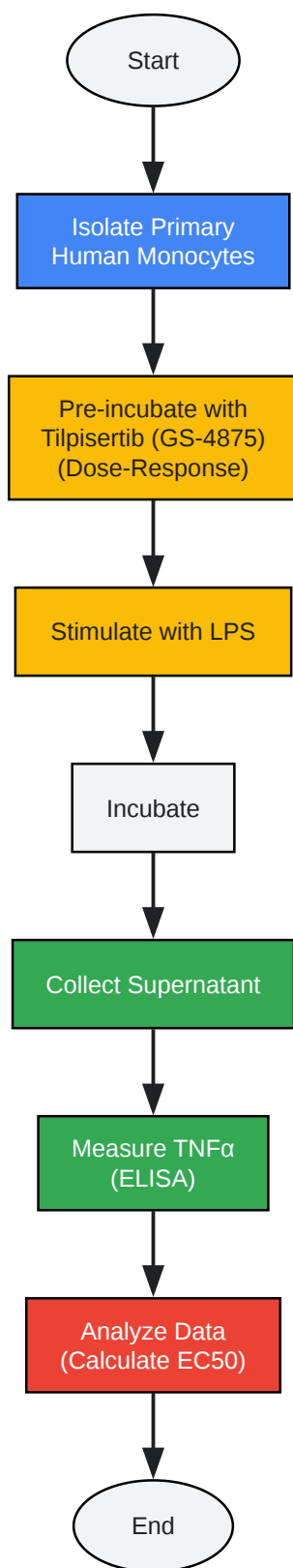
Inhibition of TNF α Production in Primary Human Monocytes

- Objective: To determine the half-maximal effective concentration (EC₅₀) of tilpisertib for the inhibition of TNF α production in a cellular context.
- Methodology:
 - Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).

- Pre-incubation: The isolated monocytes are pre-cultured with varying concentrations of tilpisertib (GS-4875) or a vehicle control (e.g., DMSO).
- Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and TNF α production.[\[1\]](#)
- Incubation: The cell cultures are incubated for a specified period to allow for TNF α synthesis and secretion.
- Quantification of TNF α : The concentration of TNF α in the cell culture supernatant is measured using a quantitative immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The EC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Experimental Workflow

The diagram below outlines the general workflow for assessing the in vitro inhibitory effect of tilpisertib on TNF α production.



[Click to download full resolution via product page](#)

Caption: Workflow for determining the in vitro efficacy of tilpisertib in inhibiting TNF α production.

Conclusion

Tilpisertib fosmecarbil, through its active metabolite tilpisertib, demonstrates potent and selective inhibition of TPL2. This mechanism effectively downregulates the MEK-ERK signaling pathway, leading to a significant reduction in TNF α production. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and professionals in the field of drug development for inflammatory diseases. The ongoing clinical trials for ulcerative colitis will further elucidate the therapeutic potential of this novel TPL2 inhibitor.[4][5][6][7][8][9][10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 2. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Kinase inhibition in autoimmunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory Bowel Disease - Gilead Clinical Trials [gileadclinicaltrials.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 7. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Study of Tilpisertib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [ctv.veeva.com]

- 9. UCSF Inflammatory Bowel Disease Trial → Tilpiseritib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Study of Tilpiseritib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis (PALEKONA) | Clinical Trials | medthority.com [medthority.com]
- To cite this document: BenchChem. [Tilpiseritib Fosmecarbil: A Technical Overview of its Impact on TNF α Production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579698#tilpiseritib-fosmecarbil-effect-on-tnf-production]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com